molecular formula C20H12O2 B092584 2-Benzoyl-9H-fluoren-9-one CAS No. 16275-68-6

2-Benzoyl-9H-fluoren-9-one

Cat. No. B092584
CAS RN: 16275-68-6
M. Wt: 284.3 g/mol
InChI Key: VAFKQOLPYOCWOI-UHFFFAOYSA-N
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Description

2-Benzoyl-9H-fluoren-9-one is a chemical compound with the molecular formula C20H12O2 . It is a derivative of 9H-Fluoren-9-one , which has the molecular formula C13H8O .


Molecular Structure Analysis

The molecular structure of 2-Benzoyl-9H-fluoren-9-one consists of 20 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . For 9H-Fluoren-9-one, it consists of 13 carbon atoms, 8 hydrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

The average mass of 2-Benzoyl-9H-fluoren-9-one is 284.308 Da . For 9H-Fluoren-9-one, the average mass is 180.202 Da .

Scientific Research Applications

  • Photochemistry : 2-Benzoyl-9H-fluoren-9-one (fluorenone) is involved in photochemical processes. A study explored its photochemistry, particularly the generation of the benzoyl radical and fluorene-9-iminyl radical, highlighting its potential in the study of radical chemistry and photo-induced reactions (Kolano et al., 2004).

  • Organic Synthesis : Research has shown the utility of fluorenone in organic synthesis, such as in the benzoylation and acetylation of 2-methyl-fluorene, leading to various acylderivatives. This demonstrates its role in the synthesis of complex organic molecules (Chardonnens & Dousse, 1967).

  • Material Science : 2-Benzoyl-9H-fluoren-9-one is used in the development of materials with unique properties. For instance, research has focused on synthesizing fluorene-based compounds for applications like polymer solar cells, highlighting its relevance in material science and renewable energy technologies (Du et al., 2011).

  • Biological Applications : Studies have also investigated the antimicrobial activity of compounds derived from fluorenone, suggesting its potential in developing new antimicrobial agents (Turan-Zitouni et al., 2007).

  • Sensing Applications : The use of fluorenone derivatives in sensing applications, particularly in metal-ion sensing and photophysical studies, has been explored. This points to its utility in analytical chemistry and sensor technology (Belfield et al., 2010).

properties

IUPAC Name

2-benzoylfluoren-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12O2/c21-19(13-6-2-1-3-7-13)14-10-11-16-15-8-4-5-9-17(15)20(22)18(16)12-14/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAFKQOLPYOCWOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00167465
Record name 2-Benzoyl-9H-fluoren-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00167465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzoyl-9H-fluoren-9-one

CAS RN

16275-68-6
Record name 2-Benzoyl-9H-fluoren-9-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016275686
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Benzoyl-9H-fluoren-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00167465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Kumar, K Laxman, M Ravikanth - Organic letters, 2019 - ACS Publications
… and column chromatographic purification afforded pure 2-benzoyl-9H-fluoren-9-one 3 as a white solid in 90% yield. The 2-benzoyl-9H-fluoren-9-one 3 was reduced with NaBH 4 in THF/…
Number of citations: 25 pubs.acs.org

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